molecular formula C18H18O3 B6178621 tert-butyl 3'-formyl-[1,1'-biphenyl]-3-carboxylate CAS No. 2639428-13-8

tert-butyl 3'-formyl-[1,1'-biphenyl]-3-carboxylate

Cat. No.: B6178621
CAS No.: 2639428-13-8
M. Wt: 282.3
InChI Key:
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Description

Tert-butyl 3’-formyl-[1,1’-biphenyl]-3-carboxylate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a tert-butyl ester group and a formyl group attached to the biphenyl core. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3’-formyl-[1,1’-biphenyl]-3-carboxylate typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature with high yields.

Industrial Production Methods

Industrial production of tert-butyl 3’-formyl-[1,1’-biphenyl]-3-carboxylate may involve large-scale Suzuki–Miyaura coupling reactions using automated reactors. The process is optimized for high efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3’-formyl-[1,1’-biphenyl]-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogenating agents (Br₂, Cl₂)

Major Products Formed

    Oxidation: Tert-butyl 3’-carboxy-[1,1’-biphenyl]-3-carboxylate

    Reduction: Tert-butyl 3’-hydroxymethyl-[1,1’-biphenyl]-3-carboxylate

    Substitution: Various substituted biphenyl derivatives depending on the substituent introduced

Scientific Research Applications

Tert-butyl 3’-formyl-[1,1’-biphenyl]-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including its role as a ligand in biochemical assays.

    Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of tert-butyl 3’-formyl-[1,1’-biphenyl]-3-carboxylate depends on the specific application and reaction it is involved in. In general, the compound can act as an electrophile or nucleophile in various chemical reactions. The formyl group is particularly reactive and can participate in nucleophilic addition reactions, while the biphenyl core can undergo electrophilic aromatic substitution.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3’-carboxy-[1,1’-biphenyl]-3-carboxylate
  • Tert-butyl 3’-hydroxymethyl-[1,1’-biphenyl]-3-carboxylate
  • Tert-butyl 3’-nitro-[1,1’-biphenyl]-3-carboxylate

Uniqueness

Tert-butyl 3’-formyl-[1,1’-biphenyl]-3-carboxylate is unique due to the presence of both a formyl group and a tert-butyl ester group on the biphenyl core. This combination of functional groups provides distinct reactivity and makes the compound a valuable intermediate in organic synthesis. Its structural properties also make it suitable for applications in material science and drug discovery.

Properties

CAS No.

2639428-13-8

Molecular Formula

C18H18O3

Molecular Weight

282.3

Purity

95

Origin of Product

United States

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